molecular formula C21H20N2O4S B2431617 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide CAS No. 922133-56-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide

Cat. No.: B2431617
CAS No.: 922133-56-0
M. Wt: 396.46
InChI Key: GJNSTGPQCYBUEG-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide is a sophisticated chemical reagent designed for non-human research applications, integrating a naphthalene-sulfonamide moiety with a tetrahydrobenzo[b][1,4]oxazepin core. This molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly for probing protein-protein interactions and enzyme inhibition. Compounds featuring the sulfonamide functional group have demonstrated a broad spectrum of biological activities, including potent antibacterial effects against both Gram-positive and Gram-negative strains . Furthermore, sulfonamide-based molecules are actively investigated as direct inhibitors of challenging targets like the Keap1-Nrf2 protein-protein interaction, a key regulator of cellular defense against oxidative stress . The structural complexity of this compound, characterized by its fused heterocyclic systems, also renders it a valuable scaffold in the design and synthesis of novel molecules for high-throughput screening and lead optimization initiatives. Researchers can utilize this reagent to explore new chemical space in the development of potential therapeutic agents for various oxidative stress-related inflammatory diseases and neurodegenerative disorders . This product is sold for research and development purposes exclusively and is not intended for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-21(2)13-27-18-11-10-15(12-17(18)22-20(21)24)23-28(25,26)19-9-5-7-14-6-3-4-8-16(14)19/h3-12,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNSTGPQCYBUEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43)NC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive review of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex structure that includes:

  • A benzoxazepine core , which is known for its diverse biological activities.
  • A sulfonamide group , contributing to its pharmacological properties.

Molecular Formula : C₁₉H₂₀N₂O₃S
Molecular Weight : 324.4 g/mol

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

  • Formation of the benzoxazepine core through cyclization reactions.
  • Introduction of the sulfonamide group via nucleophilic substitution.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown:

  • Inhibition of Gram-positive and Gram-negative bacteria , suggesting broad-spectrum antimicrobial effects.

A study by Mondal et al. (2017) demonstrated that related sulfonamide Schiff bases displayed significant antibacterial activity, which can be extrapolated to suggest similar efficacy for this compound due to structural similarities .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Specific findings include:

  • Cytotoxic effects on cancer cell lines , with IC₅₀ values indicating potent activity against specific tumor types.

In a related study involving sulfonamide derivatives, compounds with similar structural motifs exhibited promising cytotoxicity against various cancer cell lines .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase in bacteria.
  • Interference with Cellular Processes : Compounds with similar structures have been shown to affect cell cycle progression and induce apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Mondal et al. (2017)Investigated antimicrobial activity; showed significant inhibition against Gram-negative bacteria.
Recent Cytotoxicity AssaysDemonstrated IC₅₀ values lower than 5 µM against specific cancer cell lines (ACP-03 and HCT116).

Q & A

Q. What strategies reconcile conflicting spectroscopic data for intermediates?

  • Methodological Answer : Re-examine reaction workup (e.g., pH adjustment for acid-sensitive intermediates) and use 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals. In situ IR monitoring tracks transient intermediates, reducing misinterpretation of isolated products .

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